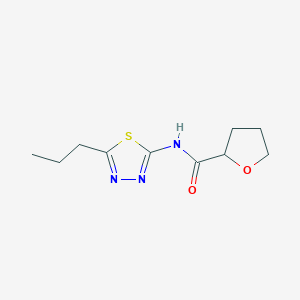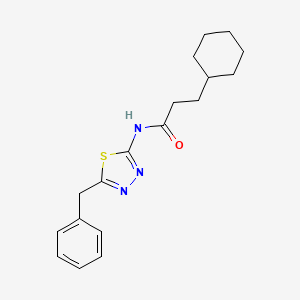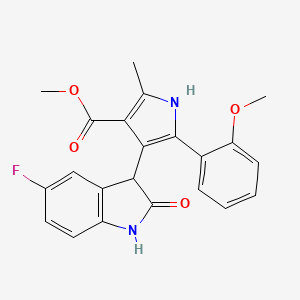
N-(5-propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide is a chemical compound with the molecular formula C10H15N3O2S and a molecular weight of 241.31 g/mol . This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide typically involves multiple steps. One common synthetic route starts with the reaction of substituted benzoic acid with thionyl chloride, followed by the reaction with hydrazine, p-chloro benzaldehyde, and thioglycolic acid to form substituted thiazole derivatives . Another method involves the reaction of hydrazides with ammonium thiocyanate and strong acid to form substituted thiadiazole compounds . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(5-propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
N-(5-propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antiviral, antibacterial, antifungal, and anticancer activities . In medicine, thiadiazole derivatives, including this compound, have shown promise as inhibitors of various enzymes and receptors, making them potential candidates for drug development . In industry, these compounds are used in the development of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-(5-propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to cross cellular membranes due to their mesoionic character, allowing them to interact strongly with biological targets . These interactions can inhibit the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, some thiadiazole derivatives have been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance .
Comparison with Similar Compounds
N-(5-propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide can be compared with other similar compounds, such as acetazolamide and other thiadiazole derivatives. Acetazolamide, for example, is a well-known carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and altitude sickness . While both compounds share the thiadiazole core structure, this compound has unique substituents that may confer different biological activities and applications . Other similar compounds include various substituted thiadiazoles that have been studied for their antiviral, antibacterial, and anticancer properties .
Properties
Molecular Formula |
C10H15N3O2S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-(5-propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C10H15N3O2S/c1-2-4-8-12-13-10(16-8)11-9(14)7-5-3-6-15-7/h7H,2-6H2,1H3,(H,11,13,14) |
InChI Key |
BWJKCFXHAWOQFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-methylpropanoyl)amino]-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11165736.png)
![1-butyl-N-{4-[(2,5-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165737.png)
![4-Isobutyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B11165749.png)
![N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-tryptophan](/img/structure/B11165754.png)
![2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B11165762.png)
![6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11165774.png)


![3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11165786.png)
![6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B11165787.png)

![N-[2-(butylcarbamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165808.png)
![7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B11165810.png)
![7-methyl-5-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11165814.png)
